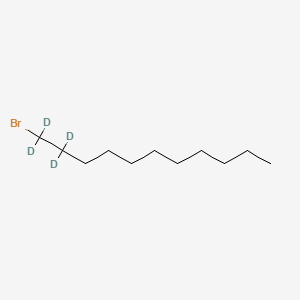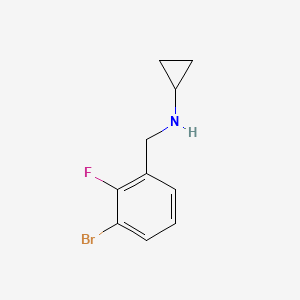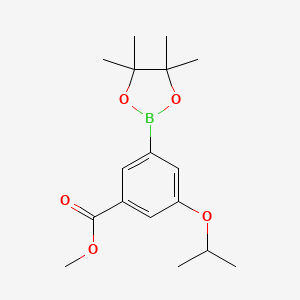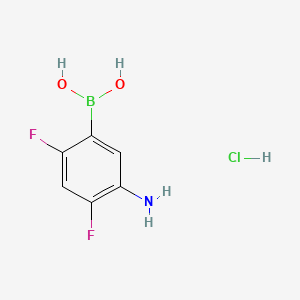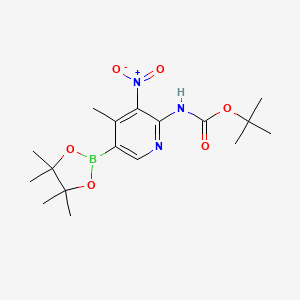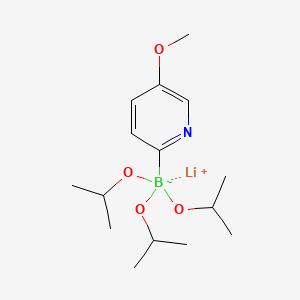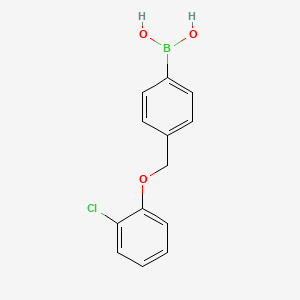
3-(3-Fluorophenoxy)azetidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(3-Fluorophenoxy)azetidine hydrochloride” is a chemical compound with the CAS Number: 1236861-75-8 . It has a molecular weight of 203.64 and its IUPAC name is this compound . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H10FNO.ClH/c10-7-2-1-3-8(4-7)12-9-5-11-6-9;/h1-4,9,11H,5-6H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a melting point of 104-106 degrees Celsius .Applications De Recherche Scientifique
Azetidine Synthesis and Derivatization
Azetidines, including 3-(3-Fluorophenoxy)azetidine hydrochloride, are valuable motifs that readily access underexplored chemical space for drug discovery. The synthesis of 3,3-Diarylazetidines, for example, can be achieved in high yield from N-Cbz azetidinols in a calcium(II)-catalyzed Friedel-Crafts alkylation of (hetero)aromatics and phenols. This process, including complex phenols such as β-estradiol, highlights the versatility of azetidines for derivatization into drug-like compounds through modifications at the azetidine nitrogen and the aromatic groups. The N-Cbz group is crucial for this reactivity, providing stabilization of an intermediate carbocation on the four-membered ring (Denis et al., 2018).
Antioxidant Activity
Additionally, azetidines derived from phenyl urea derivatives, including Schiff bases and azetidines, have been characterized and evaluated for their in-vitro antioxidant potentials. This research underscores the medicinal and chemical significance of azetidines, demonstrating their moderate to significant antioxidant effects compared to ascorbic acid, thus providing a foundation for further exploration into their potential as medicinal agents (Nagavolu et al., 2017).
Fluorocyclization for Heterocycle Construction
The first example of applying the fluorocyclization strategy to construct four-membered heterocycles, including oxetanes and azetidines, has been realized. This method showcases the role of electron-donating groups in polarizing the C═C double bond and facilitating the cyclization process, verified by both DFT and experimental studies. Such advancements in synthetic methodologies expand the toolbox for creating functionally rich and structurally diverse azetidines and their fluorinated derivatives, including this compound (Zhang et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
3-(3-fluorophenoxy)azetidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO.ClH/c10-7-2-1-3-8(4-7)12-9-5-11-6-9;/h1-4,9,11H,5-6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEPGMVEGMNWEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC(=CC=C2)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

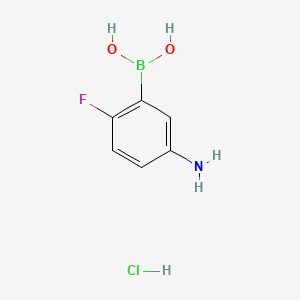
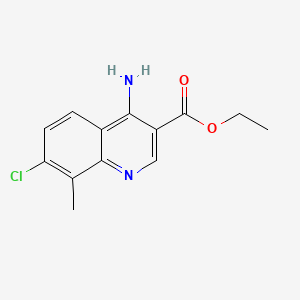
![tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B566719.png)
![2-Chloro-6-[(1Z)-2-ethoxyethenyl]pyrazine](/img/structure/B566720.png)
![4-[(3-Fluorophenyl)carbonyl]benzonitrile](/img/structure/B566721.png)
